![molecular formula C6H7NO3 B1230291 5-(Aminomethyl)furan-2-carboxylic acid CAS No. 934-65-6](/img/structure/B1230291.png)
5-(Aminomethyl)furan-2-carboxylic acid
Overview
Description
5-(Aminomethyl)furan-2-carboxylic acid is a chemical compound with promising applications due to its unique structure and properties. It serves as a key intermediate in the synthesis of biobased polymers and other chemical products. Its relevance has grown in the context of green chemistry and sustainable materials science.
Synthesis Analysis
The synthesis of related furan compounds has been explored through various methods. For instance, Xu et al. (2018) described an efficient synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime, achieving high selectivity and yield under controlled reaction pathways over Rh/HZSM-5 catalysts (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of furan derivatives has been characterized in various studies. Chakraborty et al. (2002) synthesized a novel cyclic oligopeptide based on 5-(aminomethyl)-2-furancarboxylic acid, demonstrating its potential as an excellent receptor for carboxylate binding, showcasing the versatility of furan-based compounds in complex molecular architectures (Chakraborty et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives have been extensively studied. For example, Hofmann (1998) identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids, highlighting the reactivity and potential for generating novel compounds with specific properties (Hofmann, 1998).
Physical Properties Analysis
The physical properties of furan-based polyesters, such as those synthesized from 2,5-bis(hydroxymethyl)furan, have been characterized, showing their potential in replacing traditional petrochemical-derived materials (Jiang et al., 2014).
Chemical Properties Analysis
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid demonstrates the chemical versatility and potential of furan derivatives for producing valuable biobased chemicals (Dijkman et al., 2014).
Safety and Hazards
Future Directions
: Sigma-Aldrich: 5-(Aminomethyl)furan-2-carboxylic acid : Reductive Amination of 5-Formyl-2-furancarboxylic Acid and its Dimethylacetal Form to 5-Aminomethylfuran Carboxylic Acid : Reductive amination of 5-formyl-2-furancarboxylic acid to 5-aminomethylfuran carboxylic acid : Chemsrc: 5-Aminomethyl-furan-2-carboxylic acid
Mechanism of Action
- AMFCA is synthesized via reductive amination from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) using a heterogeneous catalyst (cobalt phosphide nanorod) containing coordinatively unsaturated Co–Co active sites .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
5-(aminomethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVYJBSPHDDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918464 | |
Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934-65-6 | |
Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.